(+)-SJ733

Vue d'ensemble

Description

SJ-733: (+)-SJ733 ou SJ000557733 ) est un composé antipaludique qui cible spécifiquement le parasite responsable du paludisme, Plasmodium falciparum. Il agit en inhibant une ATPase de transport de cations appelée ATP4 , qui joue un rôle crucial dans le maintien de faibles niveaux de sodium intracellulaire dans le parasite .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La voie de synthèse de SJ-733 implique plusieurs étapes, à partir de précurseurs facilement disponibles. Malheureusement, les détails spécifiques de la voie de synthèse ne sont pas largement divulgués dans la littérature. Les chercheurs ont probablement optimisé la synthèse pour obtenir une pureté et un rendement élevés.

Méthodes de production industrielle: À l'heure actuelle, SJ-733 est principalement utilisé à des fins de recherche, et ses méthodes de production à l'échelle industrielle n'ont pas été établies. Étant donné son potentiel en tant que candidat médicament antipaludique, un développement et une mise à l'échelle ultérieurs pourraient avoir lieu à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions: SJ-733 ne subit pas de transformations chimiques importantes dans le parasite. Il interagit avec ATP4, perturbant l'équilibre du sodium du parasite et conduisant finalement à sa mort.

Réactifs et conditions courants: Les réactifs et les conditions exacts impliqués dans les interactions de SJ-733 avec ATP4 restent propriétaires. Les chercheurs ont probablement optimisé ces paramètres pour améliorer la puissance et minimiser les effets secondaires.

Produits majeurs: Le principal "produit" de l'action de SJ-733 est la perturbation de la fonction d'ATP4, ce qui affecte la survie du parasite. Aucun autre produit chimique majeur n'est formé au cours de ce processus.

4. Applications de la recherche scientifique

SJ-733 s'est avéré prometteur dans divers domaines de la recherche scientifique :

Traitement du paludisme: Son activité antipaludique puissante en fait un candidat précieux pour le développement de médicaments.

Études d'infection: Les chercheurs utilisent SJ-733 pour étudier la biologie des parasites et les mécanismes de résistance aux médicaments.

Pharmacologie: La compréhension de son mécanisme d'action aide à concevoir de meilleurs médicaments antipaludiques.

5. Mécanisme d'action

Le mécanisme de SJ-733 implique l'inhibition d'ATP4, ce qui conduit à un déséquilibre des niveaux de sodium intracellulaires. Cette perturbation affecte la régulation osmotique du parasite, provoquant finalement sa mort.

Applications De Recherche Scientifique

Antimalarial Activity

Research has demonstrated that (+)-SJ733 exhibits high potency against various stages of the P. falciparum life cycle. Its effective concentration for inhibiting growth is approximately 10–60 nM, making it comparable to existing antimalarials like artesunate . In vivo studies have shown that it can clear parasites as effectively as traditional treatments while maintaining a favorable safety profile .

Resistance Management

One notable feature of this compound is its ability to suppress the emergence of drug-resistant strains. The mutations conferring resistance to this compound carry a high fitness cost for the parasites, which slows down the selection process for highly resistant mutants. This characteristic is crucial for developing sustainable antimalarial therapies .

Phase 1 Trials

Phase 1a/b clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in humans. Results indicated that the compound is well tolerated at doses up to 600 mg, with no serious adverse effects reported. The pharmacokinetic profile shows that maximum plasma concentrations are achieved within one hour of administration, supporting its potential for rapid action against malaria .

Pharmacoboost Approaches

Recent studies have explored combining this compound with cobicistat, a CYP3A4 inhibitor, to enhance drug exposure and efficacy. This combination therapy has shown promising results in increasing parasite clearance rates significantly compared to standard dosing regimens .

Case Studies and Research Findings

Mécanisme D'action

SJ-733’s mechanism involves inhibiting ATP4, which leads to an imbalance in intracellular sodium levels. This disruption affects the parasite’s osmotic regulation, ultimately causing its death.

Comparaison Avec Des Composés Similaires

Activité Biologique

(+)-SJ733, an innovative antimalarial compound, has emerged as a promising candidate in the fight against malaria, particularly due to its unique mechanism of action and favorable pharmacological properties. This article delves into the biological activity of this compound, focusing on its efficacy against Plasmodium falciparum, its pharmacokinetics, safety profile, and the implications for future malaria treatment strategies.

This compound primarily targets the Plasmodium falciparum ATP4 (PfATP4), a cation-transporting ATPase critical for maintaining sodium homeostasis within the parasite. By inhibiting PfATP4, this compound disrupts the intracellular sodium balance, leading to significant physiological changes in infected erythrocytes. This disruption results in increased membrane rigidity and externalization of phosphatidylserine, triggering a process known as eryptosis , or suicidal erythrocyte death. Consequently, this enhances the clearance of infected cells by the host's immune system .

Efficacy and Pharmacodynamics

Clinical studies have demonstrated that this compound exhibits rapid antiparasitic effects. In vitro assays showed that treatment with this compound led to complete growth arrest of P. falciparum within 24 hours, while total parasite clearance was achieved within 96 hours . In vivo studies indicated that the compound acts significantly faster in animal models compared to in vitro settings, suggesting enhanced efficacy in a live host environment .

Table 1: Summary of In Vitro and In Vivo Efficacy

| Parameter | In Vitro Results | In Vivo Results |

|---|---|---|

| Time to Growth Arrest | 24 hours | 6 hours |

| Time to Complete Clearance | 96 hours | 48 hours |

| Minimum Inhibitory Concentration (MIC) | ~200 nM | Achieved with therapeutic doses |

Clinical Trials and Safety Profile

Several clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound. Phase 1 trials established that SJ733 is well tolerated at various doses with no serious adverse events reported. Phase 2a trials further evaluated its efficacy in adult patients with uncomplicated malaria caused by either P. falciparum or P. vivax.

Table 2: Overview of Clinical Trials for this compound

| Trial Phase | Objective | Key Findings |

|---|---|---|

| Phase 1a | Safety and pharmacokinetics | Well tolerated; no serious AEs |

| Phase 1b | Antimalarial activity in induced malaria model | Effective parasite clearance observed |

| Phase 2a | Efficacy in adults with uncomplicated malaria | Demonstrated significant reduction in parasitemia |

The pharmacokinetic analysis showed that SJ733 has a favorable profile with high oral bioavailability and moderate drug clearance rates. The addition of cobicistat as a pharmacokinetic booster significantly increased SJ733 exposure, enhancing its potential for curing malaria .

Resistance Profile

Resistance development is a critical concern in malaria treatment. While some pfatp4 mutant strains showed reduced sensitivity to this compound, resistance emerged slowly during in vivo selection, indicating that the compound maintains a relatively low potential for resistance development compared to existing antimalarials . This characteristic is crucial for its future use as it suggests a sustainable treatment option against malaria.

Future Directions

The ongoing research into this compound focuses on optimizing dosing regimens and exploring combination therapies to enhance its efficacy further. The promising results from current clinical trials support continued investment into this compound as a viable option for malaria eradication efforts.

Propriétés

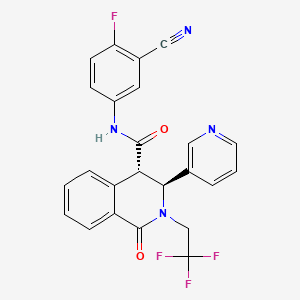

IUPAC Name |

(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCPFWKTFZAOTO-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424799-20-1 | |

| Record name | SJ-733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SJ-733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SJ-733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.